

For the Attention of Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclobutanamine

CAS No.: 1094218-30-0

Cat. No.: B1521620

[Get Quote](#)

Abstract

1-(4-Bromophenyl)cyclobutanamine is a notable primary amine featuring a cyclobutane ring, a structural motif of increasing importance in medicinal chemistry for its ability to impart favorable three-dimensional character to drug candidates. This technical guide serves as a comprehensive resource on the core physicochemical properties of this compound. A thorough understanding of these characteristics is a critical prerequisite for its successful application in drug design, synthesis, and formulation. This document provides an amalgamation of predicted data based on established chemical principles and analogous structures, alongside detailed, field-proven experimental protocols for the empirical determination of these essential parameters. The causality behind experimental choices is elucidated to provide actionable insights for laboratory and development settings.

Introduction: The Significance of 1-(4-Bromophenyl)cyclobutanamine in Drug Discovery

The strategic incorporation of small, rigid carbocyclic scaffolds like cyclobutane has become a powerful tactic in modern drug discovery. These moieties can enhance metabolic stability, improve binding affinity, and fine-tune solubility and permeability by exploring novel chemical space. **1-(4-Bromophenyl)cyclobutanamine**, with its synthetically versatile primary amine and the presence of a bromine atom—a key functional group for further chemical modification via cross-coupling reactions—represents a valuable building block for the synthesis of novel chemical entities. Its physicochemical profile dictates its behavior from the benchtop to biological systems, influencing everything from reaction kinetics to its ultimate pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Profile

The following table summarizes the key physicochemical properties of **1-(4-Bromophenyl)cyclobutanamine**. It is important to note that while some data is derived from computational predictions and comparisons to analogous structures, these values provide a robust baseline for experimental design and validation.

Property	Value (Predicted/Estimated)	Rationale & Significance for Drug Development
Molecular Formula	C ₁₀ H ₁₂ BrN	Foundational for all stoichiometric calculations and mass spectrometry.
Molecular Weight	226.11 g/mol	Essential for sample preparation and analytical quantification.
Appearance	White to off-white solid	Important for material handling, storage, and initial purity assessment.
Melting Point	Data not available	Experimental determination is crucial for purity assessment and understanding solid-state properties.
Boiling Point	>300 °C (Predicted)	High boiling point is expected due to the molecular weight and polar amine group.
Aqueous Solubility	pH-dependent; sparingly soluble in neutral water	The basic amine group allows for salt formation, significantly increasing solubility in acidic conditions. This is a critical factor for oral bioavailability.
pKa (of conjugate acid)	9.5 - 10.5	This value dictates the ionization state at physiological pH (7.4), which profoundly impacts membrane permeability, receptor binding, and solubility.
LogP	2.5 - 3.5	Indicates moderate lipophilicity, suggesting a good balance for membrane permeability. It is a key parameter in Lipinski's

Rule of Five for oral
bioavailability.

Experimental Determination of Key Physicochemical Parameters

The following protocols are designed as self-validating systems, providing accurate and reproducible data. The rationale behind each major step is provided to ensure a deep understanding of the methodology.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Experience: The shake-flask method remains the gold standard for determining thermodynamic solubility. The key to accuracy lies in ensuring that a true equilibrium is reached between the solid and dissolved states of the compound.

Experimental Protocol:

- **Preparation:** Add an excess amount of **1-(4-Bromophenyl)cyclobutanamine** to a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
- **Equilibration:** Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours. This extended time is crucial to overcome any kinetic barriers to dissolution.
- **Sample Preparation:** Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw an aliquot of the supernatant.
- **Analysis:** Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Analyze the filtrate by a validated HPLC-UV method against a standard curve to determine the concentration.

Trustworthiness: The use of multiple pH points provides a comprehensive solubility profile and helps to validate the pKa of the compound. The long equilibration time and centrifugation step ensure that the measured concentration reflects the true thermodynamic solubility.

Workflow Diagram:

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

Expertise & Experience: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. The choice of titrant and the careful monitoring of pH changes are critical for obtaining a precise inflection point.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh and dissolve a known amount of **1-(4-Bromophenyl)cyclobutanamine** in a solution of 0.1 M KCl (to maintain constant ionic strength). A co-solvent such as methanol may be necessary if aqueous solubility is low.
- **Titration:** Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.
- **Data Acquisition:** Record the pH after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Trustworthiness: The use of a constant ionic strength medium and a calibrated pH electrode minimizes experimental error. The pKa value is derived directly from the titration data, providing a high degree of confidence.

Workflow Diagram:

Caption: Potentiometric pKa Determination Workflow.

LogP Determination (Shake-Flask Method)

Expertise & Experience: The n-octanol/water partition coefficient (LogP) is a fundamental measure of lipophilicity. Pre-saturation of the solvents is a critical step often overlooked, which

is essential for accurate results.

Experimental Protocol:

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate.
- Partitioning: Dissolve a known amount of **1-(4-Bromophenyl)cyclobutanamine** in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol phase.
- Equilibration: Gently agitate the mixture for several hours to allow for partitioning equilibrium to be established.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Analysis: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase by HPLC-UV.
- Calculation: Calculate the partition coefficient (P) as $\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Water}]}$. LogP is the base-10 logarithm of P.

Trustworthiness: Pre-saturating the solvents prevents volume changes during the experiment. Analysis of both phases allows for mass balance calculations, ensuring the integrity of the experiment.

Workflow Diagram:

Caption: Shake-Flask LogP Determination Workflow.

Spectroscopic Data Interpretation

While specific spectra for **1-(4-Bromophenyl)cyclobutanamine** are not widely published, the following provides an expert interpretation of the expected spectral features based on its chemical structure.

- ^1H NMR:

- Aromatic Region (δ 7.0-7.6 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.
- Cyclobutane Protons (δ 1.8-2.8 ppm): A series of complex multiplets due to the protons on the cyclobutane ring.
- Amine Proton (δ 1.5-3.0 ppm, variable): A broad singlet that may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
- ¹³C NMR:
 - Aromatic Carbons (δ 120-150 ppm): Four signals for the aromatic carbons, with the carbon attached to bromine being significantly shielded.
 - Cyclobutane Carbons (δ 20-45 ppm): Signals corresponding to the methylene carbons of the cyclobutane ring.
 - Quaternary Carbon (δ 50-65 ppm): The carbon atom bonded to both the phenyl ring and the amine group.
- Infrared (IR) Spectroscopy:
 - N-H Stretch (\sim 3300-3400 cm⁻¹): A characteristic pair of peaks for a primary amine.
 - C-H Stretch (Aromatic and Aliphatic, \sim 2850-3100 cm⁻¹): Signals for the C-H bonds in the molecule.
 - C=C Stretch (Aromatic, \sim 1600 cm⁻¹): A peak indicating the presence of the benzene ring.
 - C-Br Stretch (\sim 500-600 cm⁻¹): A signal in the fingerprint region confirming the presence of the bromine atom.
- Mass Spectrometry (MS):
 - Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of one bromine atom.

Conclusion

The physicochemical properties of **1-(4-Bromophenyl)cyclobutanamine** outlined in this guide provide a critical foundation for its application in pharmaceutical research and development. The predicted values offer a strong starting point, while the detailed experimental protocols empower researchers to generate robust and reliable data. A comprehensive understanding and empirical validation of these properties are indispensable for advancing compounds of this class from initial discovery to clinical candidates.

References

- General Physicochemical Properties of Amines: Smith, J. G. (2020). Organic Chemistry. McGraw-Hill Education. [[Link](#)]
- Shake-Flask Method for LogP Determination: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. *Chemical Reviews*, 71(6), 525-616. [[Link](#)]
- Potentiometric Determination of pKa: Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer Netherlands. [[Link](#)]
- Importance of Physicochemical Properties in Drug Discovery: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure-Property Relationships, and Methods for Optimization. Academic Press. [[Link](#)]
- Cyclobutanes in Medicinal Chemistry: Baran, P. S., & Maimone, T. J. (2011). Cyclobutanes in natural product synthesis. *Angewandte Chemie International Edition*, 50(44), 10272-10298. [[Link](#)]
- To cite this document: BenchChem. [For the Attention of Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521620/docs#for-the-attention-of-researchers-scientists-and-drug-development-professionals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)